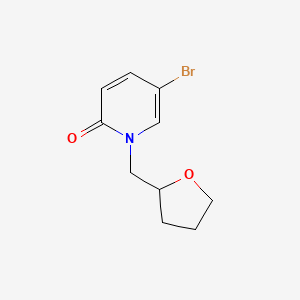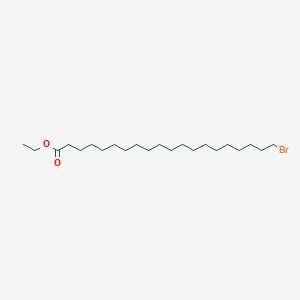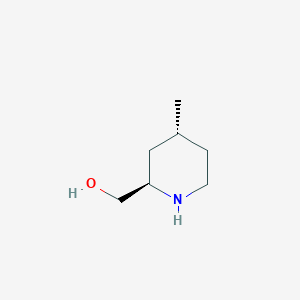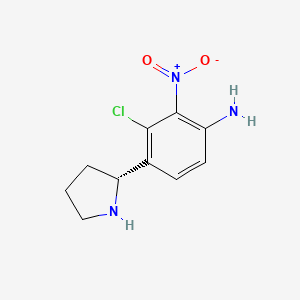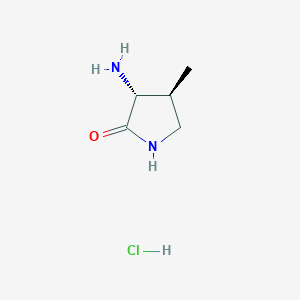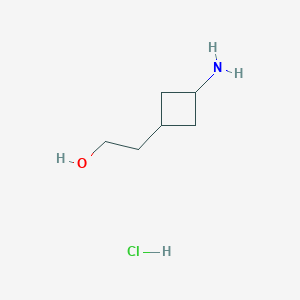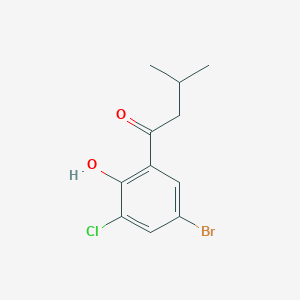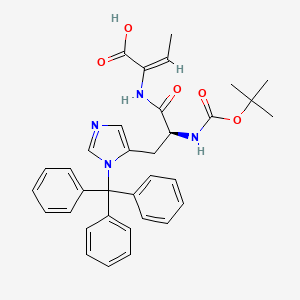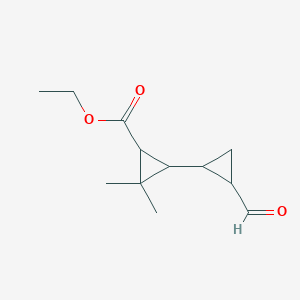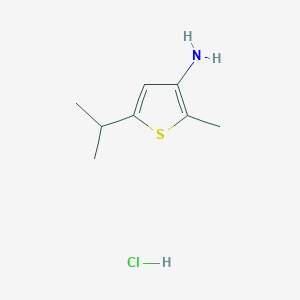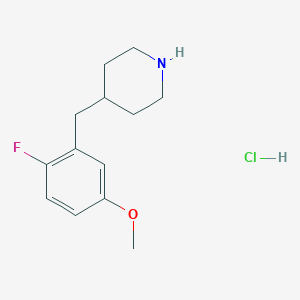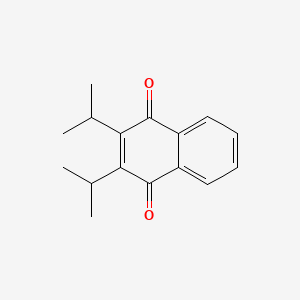
2,3-Diisopropylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diisopropylnaphthalene-1,4-dione is an organic compound belonging to the class of naphthoquinones It is characterized by the presence of two isopropyl groups attached to the naphthalene ring at positions 2 and 3, and two carbonyl groups at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diisopropylnaphthalene-1,4-dione can be synthesized through a multi-step process involving the introduction of isopropyl groups to the naphthalene ring followed by oxidation to form the quinone structure. One common method involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 2,3-diisopropylnaphthalene. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by oxidation. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Diisopropylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Functionalized naphthoquinone derivatives.
Scientific Research Applications
2,3-Diisopropylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a redox-active compound in the study of electron transfer processes and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its redox properties and ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Diisopropylnaphthalene-1,4-dione involves its redox properties, which allow it to participate in electron transfer reactions. The compound can undergo reversible oxidation and reduction, making it a useful redox mediator. In biological systems, it can interact with cellular components such as enzymes and proteins, potentially leading to the generation of reactive oxygen species and modulation of cellular signaling pathways .
Comparison with Similar Compounds
2,3-Diisopropylnaphthalene-1,4-dione can be compared with other naphthoquinones such as:
1,4-Naphthoquinone: The parent compound with similar redox properties but lacking the isopropyl groups.
2,3-Dimethoxynaphthalene-1,4-dione: A derivative with methoxy groups instead of isopropyl groups, exhibiting different solubility and reactivity.
Indane-1,3-dione: A structurally related compound with different applications in biosensing and photopolymerization .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C16H18O2 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2,3-di(propan-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H18O2/c1-9(2)13-14(10(3)4)16(18)12-8-6-5-7-11(12)15(13)17/h5-10H,1-4H3 |
InChI Key |
NIWAAQZKZXDKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=O)C2=CC=CC=C2C1=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


